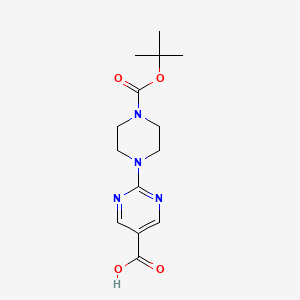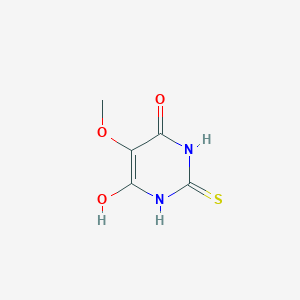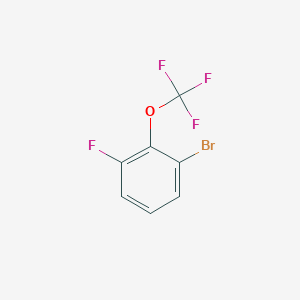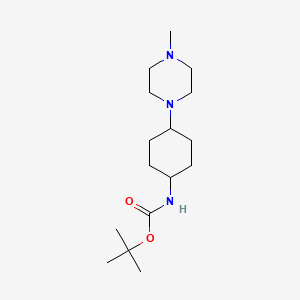
tert-Butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate
Übersicht
Beschreibung
Tert-butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate is a chemical compound with the following synonyms:
- 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester
- 1-Boc-4-(piperidin-4-ylmethyl)piperazine
- 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-aminocyclohexylcarbamate with 4-methylpiperazine. The tert-butyl group serves as a protective group for the amine functionality during the reaction. The resulting product is tert-butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate.
Molecular Structure Analysis
The molecular formula of this compound is C₁₅H₂₉N₃O₂ , with a molecular weight of approximately 283.42 g/mol . It exists as a solid and is sparingly soluble in water. The chemical structure consists of a cyclohexyl ring, a piperazine ring, and a tert-butyl carbamate group.
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including amidation, hydrolysis, and derivatization. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Appearance : White to pale yellow powder or crystals
- Purity : >98.0% (T) by HPLC
- Melting Point : Not specified
- Solubility : Sparingly soluble in water
- Storage Conditions : Store in an inert atmosphere, away from air
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Environmental Impact
- Synthetic phenolic antioxidants, including tert-butyl derivatives, are recognized as emerging contaminants. Research has demonstrated the prevalence, biotransformation, and maternal transfer of these compounds, with evidence of prenatal exposure and placental transfer, emphasizing the need for understanding human exposure to these synthetic chemicals (Du et al., 2019).
- The exposure of petrol station workers to tert-butyl compounds and its impact on epigenetic and transcriptional modifications in DNA repetitive elements have been studied, highlighting the environmental and occupational exposure risks associated with these chemicals (Rota et al., 2018).
- Studies on the indoor presence of tert-butyl-based compounds, like synthetic phenolic antioxidants, in urban and rural settings have been conducted, demonstrating their occurrence and potential health implications, warranting further research and monitoring efforts (Liu et al., 2017).
Medical Applications and Health Monitoring
- Methyl tert-butyl ether (a tert-butyl compound) has been utilized in the medical field, particularly in the dissolution of gallstones, showcasing its potential in non-surgical treatments (Edison et al., 1993).
- Biomonitoring studies assessing exposure to tert-butyl compounds, such as butylated hydroxytoluene, have been conducted to understand the extent of exposure in populations, emphasizing the need for continuous monitoring and evaluation of potential health risks (Schmidtkunz et al., 2020).
Industrial and Occupational Exposure
- Research on occupational exposure to tert-butyl compounds, such as in petrol station workers or during the manufacturing processes, has been conducted to understand the health implications and to establish safety protocols and exposure limits (Saarinen et al., 1998).
Safety And Hazards
- Skin Irritation : May cause skin irritation (H315)
- Eye Irritation : Strong eye irritant (H319)
- Handling Precautions : Use protective gloves, eyewear, and face protection. Wash skin thoroughly after handling.
Zukünftige Richtungen
Research avenues for this compound include:
- Investigating its pharmacological properties
- Assessing its potential as a drug candidate
- Studying its interactions with biological targets
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(4-methylpiperazin-1-yl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)17-13-5-7-14(8-6-13)19-11-9-18(4)10-12-19/h13-14H,5-12H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPDOBVAGJYPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135553 | |
| Record name | Carbamic acid, [4-(4-methyl-1-piperazinyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl trans-4-(4-methylpiperazin-1-yl)cyclohexylcarbamate | |
CAS RN |
723341-88-6 | |
| Record name | Carbamic acid, [4-(4-methyl-1-piperazinyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723341-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [4-(4-methyl-1-piperazinyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



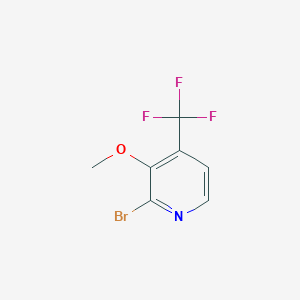
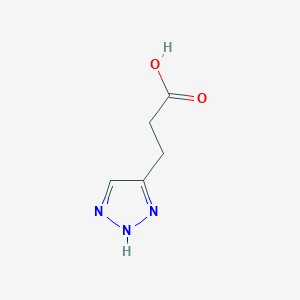
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
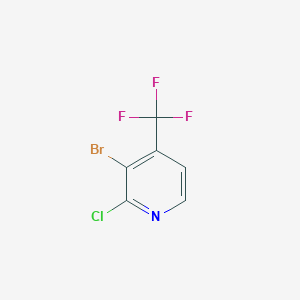
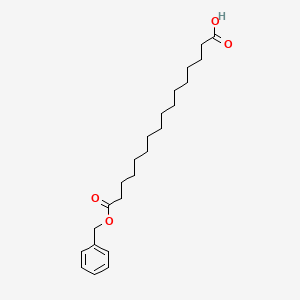
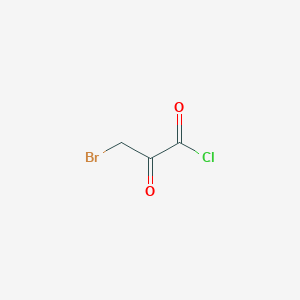
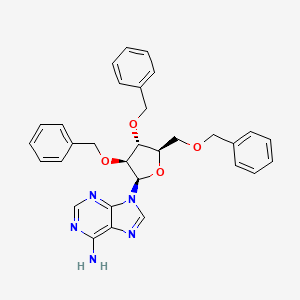
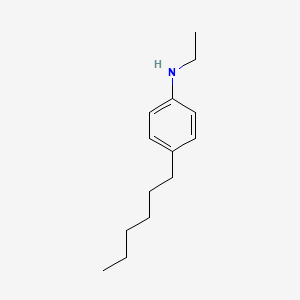
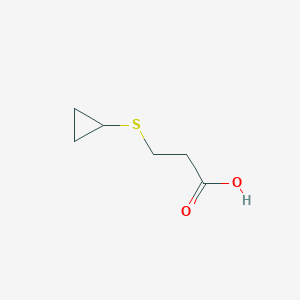
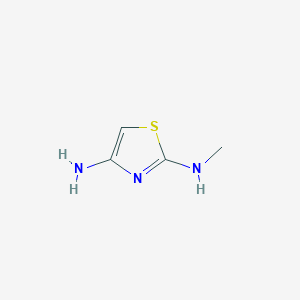
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
